(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
Brand Name:
Vulcanchem
CAS No.:
14441-08-8
VCID:
VC0085345
InChI:
InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2
Molecular Formula:
C17H17NO4
Molecular Weight:
299.32 g/mol
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
CAS No.: 14441-08-8
Main Products
VCID: VC0085345
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
CAS No. | 14441-08-8 |
---|---|
Product Name | (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid |
Molecular Formula | C17H17NO4 |
Molecular Weight | 299.32 g/mol |
IUPAC Name | (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 |
Standard InChIKey | POJLWVWXBAHGGO-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 |
PubChem Compound | 1587547 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume